ethyl (2E,4Z)-2-acetyl-5-(dimethylamino)-6-methylhepta-2,4,6-trienoate
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Overview
Description
Ethyl (2E,4Z)-2-acetyl-5-(dimethylamino)-6-methylhepta-2,4,6-trienoate is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4Z)-2-acetyl-5-(dimethylamino)-6-methylhepta-2,4,6-trienoate typically involves a multi-step process. One common method includes the use of Fe-catalyzed cross-coupling reactions. For instance, ethyl (2E,4Z)-5-chloropenta-2,4-dienoate can be synthesized via one-pot oxidation and olefination of (2Z)-3-chloroprop-2-en-1-ol . This intermediate is then subjected to further reactions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of iron-based catalysts is preferred due to their low cost, availability, and high catalytic-reaction rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E,4Z)-2-acetyl-5-(dimethylamino)-6-methylhepta-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like barium manganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Barium manganate in the presence of (carboethoxymethylene)triphenylphosphorane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl (2E,4Z)-5-chloropenta-2,4-dienoate, while reduction could produce various alcohol derivatives.
Scientific Research Applications
Ethyl (2E,4Z)-2-acetyl-5-(dimethylamino)-6-methylhepta-2,4,6-trienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors and fragrances due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl (2E,4Z)-2-acetyl-5-(dimethylamino)-6-methylhepta-2,4,6-trienoate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E,4Z)-deca-2,4-dienoate:
Ethyl (2E,4Z,7Z)-2,4,7-decatrienoate: Used as a perfuming or flavoring ingredient.
Uniqueness
Ethyl (2E,4Z)-2-acetyl-5-(dimethylamino)-6-methylhepta-2,4,6-trienoate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
ethyl (2E,4Z)-2-acetyl-5-(dimethylamino)-6-methylhepta-2,4,6-trienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-7-18-14(17)12(11(4)16)8-9-13(10(2)3)15(5)6/h8-9H,2,7H2,1,3-6H3/b12-8+,13-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNOBICKNVXBJC-UQXQTEIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=C(C(=C)C)N(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C(/C(=C)C)\N(C)C)/C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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